molecular formula C15H17N5O5S2 B468372 4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide CAS No. 712318-32-6

4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide

Cat. No.: B468372
CAS No.: 712318-32-6
M. Wt: 411.5g/mol
InChI Key: VLSDMFNHTNCCOB-UHFFFAOYSA-N
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Description

4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide is a complex organic compound with a molecular formula of C15H17N5O5S2. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an acetylamino group, a carbothioyl group, and a pyrimidinyl group, all attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the acetylamino and carbothioyl groups through a series of nucleophilic substitution reactions. The final step involves the attachment of the pyrimidinyl group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and pH. This ensures high yield and purity of the final product. The use of catalysts and solvents that facilitate the reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the benzenesulfonamide core.

    Reduction: This can be used to modify the acetylamino or carbothioyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide
  • **4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-5-pyrimidinyl)benzenesulfonamide
  • **4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-3-pyrimidinyl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide , with a molecular formula of C₁₅H₁₇N₅O₅S₂ and a molecular weight of approximately 411.45 g/mol, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • An acetylamino group
  • A carbothioyl moiety
  • A pyrimidinyl ring substituted with methoxy groups

This structural diversity may contribute to its biological activity.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial effects, primarily through the inhibition of bacterial folate synthesis. The specific compound under review has shown promising results in preliminary studies against various bacterial strains. For instance, it has been reported to exhibit activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting a potential application in treating bacterial infections .

Anticancer Activity

Recent studies have indicated that compounds similar to this sulfonamide can induce apoptosis in cancer cells. The mechanism is believed to involve the inhibition of specific enzymes critical for cell proliferation. A study demonstrated that derivatives of this compound could inhibit the growth of human cancer cell lines, including breast and colon cancer cells .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15Apoptosis induction via caspase activation
HT-29 (colon cancer)20Inhibition of cell cycle progression

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of carbonic anhydrase , which plays a crucial role in maintaining acid-base balance in organisms. This inhibition could have therapeutic implications in conditions like glaucoma and epilepsy .

The biological activity of this compound is primarily attributed to its structural components that allow it to interact with target enzymes and receptors:

  • Folate Synthesis Inhibition : Similar to traditional sulfonamides, this compound may competitively inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Enzyme Interaction : The acetylamino and carbothioyl groups enable the compound to form hydrogen bonds with active sites on target enzymes, enhancing its inhibitory effects.

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as a new therapeutic agent .
  • Cancer Research : In vitro studies indicated that treatment with this compound resulted in significant reductions in cell viability among various cancer cell lines. The findings suggest further investigation into its use as a chemotherapeutic agent is warranted .

Properties

IUPAC Name

N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O5S2/c1-9(21)16-15(26)17-10-4-6-11(7-5-10)27(22,23)20-12-8-13(24-2)19-14(18-12)25-3/h4-8H,1-3H3,(H,18,19,20)(H2,16,17,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSDMFNHTNCCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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